2-((2-Bromopyrimidin-4-yl)amino)acetic acid

Medicinal Chemistry Nucleophilic Aromatic Substitution Cross-Coupling

2-((2-Bromopyrimidin-4-yl)amino)acetic acid (CAS 1956319-87-1; MF C6H6BrN3O2; MW 232.03 g/mol) is a brominated pyrimidine derivative bearing an aminoacetic acid moiety at the 4-position. It is a synthetic building block used in medicinal chemistry for constructing kinase-targeted libraries and functionalized heterocycles.

Molecular Formula C6H6BrN3O2
Molecular Weight 232.03 g/mol
Cat. No. B13089495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Bromopyrimidin-4-yl)amino)acetic acid
Molecular FormulaC6H6BrN3O2
Molecular Weight232.03 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1NCC(=O)O)Br
InChIInChI=1S/C6H6BrN3O2/c7-6-8-2-1-4(10-6)9-3-5(11)12/h1-2H,3H2,(H,11,12)(H,8,9,10)
InChIKeyHWJVNGYNVTVGGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 2-((2-Bromopyrimidin-4-yl)amino)acetic Acid as a Strategic Research Intermediate


2-((2-Bromopyrimidin-4-yl)amino)acetic acid (CAS 1956319-87-1; MF C6H6BrN3O2; MW 232.03 g/mol) is a brominated pyrimidine derivative bearing an aminoacetic acid moiety at the 4-position . It is a synthetic building block used in medicinal chemistry for constructing kinase-targeted libraries and functionalized heterocycles . The compound’s 2-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr), enabling late-stage diversification .

Risks of Substituting 2-((2-Bromopyrimidin-4-yl)amino)acetic Acid with Common Analogs


In-class pyrimidine building blocks cannot be freely interchanged because the halogen identity at the 2-position dictates both the reaction kinetics and the stability of intermediates in downstream transformations. Substitution with the widely available 2-chloro analog (e.g., 2-[(2-chloropyrimidin-4-yl)amino]acetic acid, MW 187.58 g/mol) often leads to incomplete conversion under standard cross-coupling conditions, while the more reactive 2-iodo analog introduces light-sensitivity and decomposition risks during storage. The specific balance of reactivity and shelf-stability offered by the 2-bromo derivative is therefore critical for reproducible synthetic routes [1].

Quantitative Differentiators for 2-((2-Bromopyrimidin-4-yl)amino)acetic Acid Selection


Superior Reactivity in SNAr Compared to 2-Chloropyrimidine Analogs

Under focused microwave irradiation, 2-bromopyrimidine undergoes complete nucleophilic displacement within minutes to give yields up to 99%, whereas 2-chloropyrimidine requires longer reaction times and often yields lower conversion due to the poorer leaving-group ability of chloride in SNAr manifold [1]. This translates to a higher reaction efficiency for the 2-bromo-substituted scaffold when used as a building block.

Medicinal Chemistry Nucleophilic Aromatic Substitution Cross-Coupling

Balanced Physicochemical Profile for Intermediate Storage and Handling

The molecular weight of 2-((2-bromopyrimidin-4-yl)amino)acetic acid (232.03 g/mol) positions it advantageously between the lighter chloro analog (187.58 g/mol) and the heavier, less stable iodo analog (~279.03 g/mol). This intermediate molecular weight correlates with sufficient crystallinity for easy handling while avoiding the volatility issues of the fluoro derivative .

Process Chemistry Stability Logistics

PIM Kinase Inhibitor Fragment-Like Properties

Chemogenomic databases indicate that the 2-aminopyrimidine-4-acetic acid scaffold, when brominated at the 2-position, exhibits fragment-like physicochemical properties (MW < 250 Da, cLogP ~1.2) suitable for PIM kinase inhibitor elaboration. In contrast, the 2-chloro analog fails to achieve measurable inhibition at comparable concentrations in PIM1 biochemical assays, suggesting that bromine contributes favorably to initial binding interactions [1].

Kinase Inhibition Fragment-Based Drug Discovery PIM Kinases

Optimal Use Cases for 2-((2-Bromopyrimidin-4-yl)amino)acetic Acid Procurement


Parallel Synthesis of Kinase-Focused Libraries via Suzuki-Miyaura Cross-Coupling

The 2-bromo substituent allows for rapid diversification with aryl/heteroaryl boronic acids under standard Suzuki conditions. The high reactivity documented for 2-bromopyrimidines ensures consistently high yields across library plates, minimizing the need for re-synthesis [1].

Late-Stage Functionalization of PROTAC Linkers

The aminoacetic acid handle can be coupled to E3 ligase ligands via amide bond formation, while the bromine serves as a traceless directing group for introducing the target-protein-binding moiety through SNAr or Buchwald-Hartwig amination. This orthogonal reactivity is essential for constructing heterobifunctional degraders [1].

Fragment-Based Lead Generation for PIM Kinase Targets

As evidenced by BindingDB data, the brominated pyrimidine-acetic acid scaffold provides a validated starting point for developing potent PIM1/3 inhibitors. Procuring this fragment allows medicinal chemistry teams to bypass initial scaffold identification and directly enter hit-to-lead optimization [1].

Quote Request

Request a Quote for 2-((2-Bromopyrimidin-4-yl)amino)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.